tert-Butyl (2-bromopyridin-3-yl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(2-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWNZOFKKFIZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557014 | |
| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-98-3 | |
| Record name | tert-Butyl (2-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridine Carbamates As Synthetic Intermediates in Organic and Medicinal Chemistry
Pyridine (B92270) carbamates are a class of organic compounds that incorporate a pyridine ring linked to a carbamate (B1207046) functional group. This structural motif is of considerable importance in the design and synthesis of complex molecules, particularly in the pharmaceutical industry. The pyridine ring is a common feature in many biologically active compounds, while the carbamate group serves as a key functional handle and often as a protective group for amines.
The utility of pyridine carbamates is demonstrated in their application as intermediates for creating molecules with specific biological activities. For instance, various pyridine carbamate derivatives have been synthesized and investigated for their potential as multi-functional cholinesterase inhibitors, which are relevant in the research of treatments for conditions like Alzheimer's disease researchgate.net. Furthermore, the carbamate moiety can be strategically modified to influence a molecule's properties, such as its ability to interact with biological targets. Research into p-pyridinyl oxime carbamates has revealed their capacity for DNA photocleaving activity, acting as "synthetic nucleases" under certain conditions nih.gov. These examples underscore the significance of the pyridine carbamate scaffold as a foundational element for building molecules with tailored therapeutic or functional properties.
Overview of Tert Butyl 2 Bromopyridin 3 Yl Carbamate As a Key Building Block in Heterocyclic Synthesis
Tert-Butyl (2-bromopyridin-3-yl)carbamate is a prime example of a pyridine (B92270) carbamate (B1207046) designed for synthetic versatility. Its structure is notable for two key features: the bromine atom at the 2-position and the Boc-protected amine at the 3-position. The bromine atom serves as a reactive site for a variety of cross-coupling reactions, most notably the Suzuki coupling, allowing for the formation of new carbon-carbon bonds . This capability enables chemists to link the pyridine core to other molecular fragments, building more complex structures.
Simultaneously, the tert-butyl carbamate (Boc) group acts as a protecting group for the amine. This protection is crucial as it prevents the amine from undergoing unwanted reactions during other synthetic steps. The Boc group is stable under many reaction conditions but can be readily removed when desired, unmasking the amine for further functionalization. This dual functionality makes this compound a highly valuable building block for constructing a wide range of heterocyclic compounds. A significant application of this intermediate is in the synthesis of Histone Deacetylase (HDAC) inhibitors, a class of compounds investigated for their potential in cancer therapy .
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 116026-98-3 mybiosource.com |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
Table 2: Comparison with Structurally Related Pyridine Intermediates
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Applications/Properties |
|---|---|---|---|---|
| This compound | Pyridine | 2-Br, 3-Boc | C₁₀H₁₃BrN₂O₂ | Precursor for Suzuki coupling; used in HDAC inhibitor synthesis . |
| tert-Butyl (6-bromopyridin-3-yl)carbamate | Pyridine | 6-Br, 3-Boc | C₁₀H₁₃BrN₂O₂ | Halogenated intermediate for cross-coupling reactions . |
| tert-Butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate | Thieno[3,2-b]pyridine | 3-Br, 2-Boc | C₁₂H₁₃BrN₂O₂S | Intermediate for bioactive molecules with enhanced rigidity from the fused thiophene ring . |
Historical Context and Evolution of Research on Halogenated Pyridine Derivatives
Direct Synthesis Routes from Aminopyridine Precursors
The most direct and widely employed route for the synthesis of this compound involves the protection of the amino group of 2-amino-3-bromopyridine (B76627) with a tert-butoxycarbonyl (Boc) group. This transformation is typically achieved by reacting 2-amino-3-bromopyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.
The synthesis of the precursor, 2-amino-3-bromopyridine, is a critical first step. A common method involves the direct bromination of 2-aminopyridine (B139424). google.compatsnap.com This reaction requires careful control of conditions to achieve the desired regioselectivity, as over-bromination or substitution at other positions can occur. One patented method describes dissolving 2-aminopyridine in an organic solvent, followed by the portion-wise addition of liquid bromine at controlled temperatures. google.com The reaction is then quenched, and the pH is adjusted to neutral to isolate the 2-amino-3-bromopyridine. google.com This process is designed to yield a high-purity product with minimal byproducts, making it suitable for subsequent steps. google.com
Once the 2-amino-3-bromopyridine is obtained, the Boc protection is carried out. The general procedure involves dissolving the aminopyridine in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and treating it with Boc₂O in the presence of a base. google.com Common bases used for this purpose include triethylamine (B128534) (Et₃N) or 4-(dimethylamino)pyridine (DMAP). The reaction progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through standard workup and purification techniques. semanticscholar.org A patent discloses a method for the Boc protection of aminopyridines using EDCI and HOBT in the presence of a base, which is claimed to provide high yield and selectivity. google.com
| Reagent/Condition | Role | Reference |
| 2-Aminopyridine | Starting material for precursor synthesis | google.compatsnap.com |
| Liquid Bromine | Brominating agent | google.compatsnap.com |
| Acetic Acid | Used in the bromination reaction | patsnap.com |
| Sodium Hydroxide | To neutralize the reaction mixture | google.com |
| 2-Amino-3-bromopyridine | Direct precursor for Boc protection | google.comgoogle.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent | google.comsemanticscholar.org |
| Triethylamine (Et₃N) or DMAP | Base catalyst for Boc protection | google.com |
| EDCI/HOBT | Coupling agents for Boc protection | google.com |
| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Solvent for Boc protection | google.com |
Catalytic Methodologies for the Introduction of the Carbamate (B1207046) Moiety onto Pyridine Scaffolds
While direct synthesis is common, catalytic methods for the introduction of the carbamate moiety offer advantages in terms of efficiency and milder reaction conditions. These methods often involve the use of a catalyst to facilitate the reaction between the aminopyridine and the Boc-donating reagent.
Lewis acids have been explored as catalysts for the tert-butoxycarbonylation of amines. semanticscholar.org One study reports the use of a yttria-zirconia-based Lewis acid catalyst for the efficient protection of various amines with Boc anhydride. semanticscholar.org The reaction proceeds under mild conditions, and the heterogeneous catalyst can be recovered and reused. semanticscholar.org Although this study does not specifically mention 2-bromo-3-aminopyridine, the methodology could potentially be adapted for this substrate.
Transition metal-catalyzed reactions have also been investigated for the formation of C-N bonds, which is relevant to the synthesis of N-aryl carbamates. The Buchwald-Hartwig amination, for instance, is a powerful tool for coupling amines with aryl halides. rsc.org While typically used for C-N bond formation in the synthesis of amines, modifications of this methodology could be envisioned for the direct N-arylation of carbamates or the coupling of a carbamate-containing nucleophile with an aryl halide.
Furthermore, catalyst-free methods for N-tert-butoxycarbonylation have been developed, often utilizing green chemistry principles. organic-chemistry.orgresearchgate.net Some of these methods employ water as a solvent, which can enhance reactivity and selectivity. organic-chemistry.orgresearchgate.net These approaches avoid the use of potentially toxic catalysts and organic solvents, making them environmentally benign alternatives. organic-chemistry.orgresearchgate.net
| Catalytic System | Description | Potential Advantages | Reference |
| Yttria-Zirconia based Lewis Acid | Heterogeneous catalyst for Boc protection of amines. | Reusable catalyst, mild reaction conditions. | semanticscholar.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling for C-N bond formation. | Applicable to a wide range of substrates. | rsc.org |
| Catalyst-Free (in water) | Utilizes water to promote the reaction between the amine and Boc₂O. | Environmentally friendly, avoids toxic catalysts. | organic-chemistry.orgresearchgate.net |
Synthesis of Related N-Protected Bromopyridine Derivatives and Analogues
The synthesis of related N-protected bromopyridine derivatives and analogues is important for structure-activity relationship (SAR) studies in drug discovery. These analogues can include isomers with different substitution patterns on the pyridine ring or the use of alternative protecting groups.
For instance, the synthesis of tert-butyl (6-bromopyridin-3-yl)carbamate has been reported, which is an isomer of the target compound. smolecule.combldpharm.comachemblock.comsigmaaldrich.com Its preparation can be achieved through the direct carbamation of 6-bromopyridin-3-amine with tert-butyl chloroformate in the presence of a base. smolecule.com Another approach involves the bromination of 3-aminopyridine (B143674) followed by Boc protection. smolecule.com
Other related compounds include tert-butyl (2-bromopyridin-4-yl)carbamate and tert-butyl (4-bromopyridin-2-yl)carbamate. chemicalbook.combldpharm.com The synthesis of tert-butyl (4-bromopyridin-2-yl)carbamate has been described starting from 4-bromopyridine-2-carboxylic acid. chemicalbook.com
The synthesis of N-protected bromopyridine derivatives is not limited to the Boc group. Other protecting groups, such as the carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, can also be employed to achieve orthogonal protection strategies. numberanalytics.com
| Compound Name | Starting Material | Key Reagents | Reference |
| tert-Butyl (6-bromopyridin-3-yl)carbamate | 6-Bromopyridin-3-amine | tert-Butyl chloroformate, Base | smolecule.com |
| tert-Butyl (2-bromopyridin-4-yl)carbamate | 2-Bromo-4-aminopyridine | Di-tert-butyl dicarbonate, Base | bldpharm.com |
| tert-Butyl (4-bromopyridin-2-yl)carbamate | 4-Bromopyridine-2-carboxylic acid | Diphenylphosphoryl azide, tert-Butanol | chemicalbook.com |
| tert-Butyl (4-bromopyridin-3-yl)carbamate | 4-Bromo-3-aminopyridine | Di-tert-butyl dicarbonate, Base | epa.gov |
Optimization and Scale-Up Considerations in the Synthesis of this compound
Optimizing the synthesis of this compound for large-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield and purity of the product. numberanalytics.com For the Boc protection step, using mild bases such as sodium bicarbonate can help minimize side reactions, especially with sensitive substrates. numberanalytics.com The solvent can also play a crucial role; for example, aqueous solvents may help reduce the formation of byproducts. numberanalytics.com
Reagent Selection: While Boc₂O is a common reagent for Boc protection, alternative reagents like Boc-ON or Boc-N₃ might be considered to overcome certain challenges such as steric hindrance or low reactivity. numberanalytics.com
Purification: Developing an efficient purification strategy is essential for scale-up. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and environmental impact. Identifying a suitable solvent system for crystallization is a key aspect of process development.
Process Safety: A thorough hazard assessment of all reagents and reaction conditions is crucial before scaling up the synthesis. Potential thermal hazards and the safe handling of reagents like bromine need to be carefully evaluated.
| Parameter | Optimization Strategy | Rationale | Reference |
| Base Selection | Use of mild bases like NaHCO₃. | Minimize side reactions and degradation of sensitive substrates. | numberanalytics.com |
| Solvent Choice | Exploration of aqueous or mixed-aqueous solvent systems. | Potentially reduce byproduct formation and improve reaction kinetics. | numberanalytics.com |
| Boc Reagent | Consideration of alternative reagents like Boc-ON or Boc-N₃. | Overcome steric hindrance or low reactivity of the substrate. | numberanalytics.com |
| Purification | Development of a crystallization-based purification method. | More cost-effective and environmentally friendly for large-scale production compared to chromatography. | |
| Process Safety | Conduct a thorough hazard and operability (HAZOP) study. | Ensure safe operation at a larger scale by identifying and mitigating potential hazards. |
Reactivity of the Bromine Atom on the Pyridine Ring
The bromine atom at the C2 position of the pyridine ring in this compound is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in many transition metal-catalyzed reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between the pyridine ring and a variety of organoboron reagents. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of 2-bromopyridines in Suzuki-Miyaura couplings is well-established. nih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, along with a base to facilitate the transmetalation step. The reaction is tolerant of a wide range of functional groups, making it a highly versatile tool for the synthesis of substituted pyridines. nih.gov
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne. kobe-u.ac.jp This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The resulting 2-alkynylpyridine derivatives are valuable intermediates for the synthesis of various heterocyclic systems and conjugated materials. A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated moderate to excellent yields, highlighting the feasibility of this transformation on a closely related scaffold. kobe-u.ac.jp
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. researchgate.net It allows for the amination of the 2-position of the pyridine ring with a wide variety of primary and secondary amines. The reaction typically utilizes a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a strong base. nsf.gov This method provides a direct route to 2-aminopyridine derivatives, which are prevalent in many biologically active molecules.
Heck and Stille Couplings: The Heck reaction, involving the coupling of the bromopyridine with an alkene, and the Stille reaction, which uses an organotin reagent, represent further avenues for C-C bond formation at the 2-position. rsc.orgrsc.org These reactions, catalyzed by palladium complexes, offer alternative strategies for the introduction of various organic fragments onto the pyridine core.
| Coupling Reaction | Typical Catalyst/Reagents | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl Pyridine |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base | Terminal Alkyne | 2-Alkynyl Pyridine |
| Buchwald-Hartwig | Pd Catalyst, Phosphine Ligand, Base | Primary/Secondary Amine | 2-Amino Pyridine Derivative |
| Heck | Pd Catalyst, Base | Alkene | 2-Alkenyl Pyridine |
| Stille | Pd Catalyst | Organotin Reagent | 2-Substituted Pyridine |
Transformations Involving the N-Boc Carbamate Moiety
The N-Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the amino functionality at the 3-position. Its stability under a range of conditions, coupled with its facile removal, makes it an ideal choice for multi-step syntheses.
Deprotection: The most common method for the removal of the N-Boc group is through acid-catalyzed hydrolysis. researchgate.net Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are highly effective. reddit.com The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule. Thermal deprotection offers an alternative, catalyst-free method, though it often requires high temperatures which may not be compatible with all substrates. acsgcipr.orgnih.gov Selective deprotection in the presence of other acid-labile groups can sometimes be achieved using Lewis acids like zinc bromide. researchgate.net
Influence on Reactivity: The N-Boc group significantly influences the electronic properties and reactivity of the pyridine ring. As an electron-withdrawing group, it can affect the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. More importantly, the carbamate functionality can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C4 position of the pyridine ring. wikipedia.orgbaranlab.org This directed ortho-metalation (DoM) allows for the regioselective introduction of electrophiles at a position that might not be accessible through other means. The reactivity of the N-Boc group itself can be harnessed, for instance, in one-pot transformations where the carbamate is converted directly to another functional group. researchgate.net
| Transformation | Typical Reagents/Conditions | Outcome |
|---|---|---|
| Acid-Catalyzed Deprotection | TFA/DCM or HCl/dioxane | Formation of 2-bromo-3-aminopyridine |
| Thermal Deprotection | High temperature (e.g., >150 °C) | Formation of 2-bromo-3-aminopyridine |
| Directed ortho-Metalation | Strong base (e.g., n-BuLi, LDA) | Lithiation at the C4 position |
Exploration of Regioselective and Chemoselective Pyridine Ring Functionalization Reactions
The presence of both a bromine atom and an N-Boc protected amino group on the pyridine ring allows for highly controlled and selective functionalization. The interplay between the electronic effects and the directing capabilities of these two groups is crucial in determining the outcome of various reactions.
Directed ortho-Metalation (DoM): As mentioned, the N-Boc carbamate is a powerful directing group for the lithiation of the C4 position. nih.govharvard.edu This allows for the introduction of a wide range of electrophiles at this specific site, leading to the synthesis of 2-bromo-3-(Boc-amino)-4-substituted pyridines. This strategy is particularly valuable for accessing substitution patterns that are difficult to achieve through conventional electrophilic aromatic substitution.
Halogen Dance Reaction: The "halogen dance" is an isomerization reaction where a halogen atom on an aromatic ring migrates to a different position under the influence of a strong base. researchgate.netrsc.org In the context of bromopyridines, this reaction can be used to access different constitutional isomers. While specific studies on this compound are not prevalent, the principles of the halogen dance reaction on bromopyridines suggest that under certain basic conditions, migration of the bromine atom could potentially occur, leading to other brominated aminopyridine derivatives. researchgate.net
Chemoselective Cross-Coupling: In di- or polyhalogenated pyridines, the differential reactivity of the carbon-halogen bonds can be exploited for chemoselective cross-coupling reactions. nih.govacs.org For instance, in a molecule containing both bromine and chlorine, the C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the brominated position while leaving the chlorinated position intact for subsequent transformations. While the title compound contains only one halogen, this principle is important when considering further halogenation of the ring and subsequent selective reactions.
| Reaction Type | Key Feature | Outcome |
|---|---|---|
| Directed ortho-Metalation | N-Boc as a directing group | Regioselective functionalization at C4 |
| Halogen Dance | Base-induced halogen migration | Potential for isomeric rearrangement |
| Chemoselective Cross-Coupling | Differential reactivity of C-X bonds | Selective functionalization of polyhalogenated derivatives |
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing the number of synthetic steps and waste generation. The deprotected form of this compound, 2-bromo-3-aminopyridine, is an excellent substrate for such reactions.
Following the removal of the Boc group, the resulting 2-bromo-3-aminopyridine can participate in various MCRs. For instance, the amino group can react with an aldehyde and an isocyanide in a three-component reaction to form fused heterocyclic systems. The bromine atom can then be used in a subsequent cross-coupling reaction, either in a one-pot fashion or as a separate step, to further increase molecular complexity.
While specific examples detailing the direct use of this compound in a cascade or multicomponent reaction are scarce, the utility of its deprotected derivative, 3-amino-2-bromopyridine, in such transformations is evident from the broader literature on aminopyridine chemistry. For example, three-component couplings of 2-aminopyridines with aldehydes and diazo esters have been reported to yield pyrido[1,2-α]pyrimidin-4-ones. nih.gov The bromine atom in the starting material would remain available for further functionalization in the product.
| Reaction Type | Reactants | Potential Product Scaffold |
|---|---|---|
| Three-Component Reaction | 2-Bromo-3-aminopyridine, Aldehyde, Isocyanide | Fused Imidazo[1,2-a]pyridines |
| Three-Component Reaction | 2-Bromo-3-aminopyridine, Aldehyde, Diazo Ester | Pyrido[1,2-α]pyrimidin-4-ones |
Applications of Tert Butyl 2 Bromopyridin 3 Yl Carbamate in Complex Organic Synthesis
Role as a Versatile Building Block in the Construction of Substituted Pyridine (B92270) Systems
The presence of a bromine atom at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position of the pyridine ring makes tert-Butyl (2-bromopyridin-3-yl)carbamate an exceptionally useful building block for introducing a variety of substituents onto the pyridine core. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
In this context, this compound acts as a key precursor for the synthesis of diversely substituted pyridines. The Suzuki coupling reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring. The general scheme for such a transformation involves the reaction of the carbamate (B1207046) with a boronic acid or ester in the presence of a palladium catalyst and a base.
A notable application of this methodology is in the synthesis of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibitors have shown significant promise as therapeutic agents, particularly in the treatment of cancer. The synthesis of these complex molecules often requires the precise installation of various functional groups on a heterocyclic scaffold, and this compound provides an efficient entry point for constructing the required substituted pyridine core of these inhibitors.
The versatility of this building block is further enhanced by the presence of the Boc-protecting group on the amino functionality. This group is stable under many reaction conditions, including those typically employed for Suzuki couplings, yet can be readily removed under acidic conditions to liberate the free amine. This free amine can then be further functionalized, allowing for the introduction of additional diversity at the 3-position of the pyridine ring. This two-pronged reactivity makes this compound a highly valuable tool for the systematic construction of polysubstituted pyridine derivatives.
Table 1: Examples of Substituted Pyridine Systems Synthesized from this compound
| Entry | Coupling Partner (R-B(OH)₂) | Product (Substituted Pyridine) | Application/Significance |
| 1 | Phenylboronic acid | tert-Butyl (2-phenylpyridin-3-yl)carbamate | Core structure in medicinal chemistry |
| 2 | Thiophene-2-boronic acid | tert-Butyl (2-(thiophen-2-yl)pyridin-3-yl)carbamate | Intermediate for bioactive molecules |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl (2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)carbamate | Precursor for agrochemicals |
| 4 | Methylboronic acid | tert-Butyl (2-methylpyridin-3-yl)carbamate | Building block for further functionalization |
Precursor in the Synthesis of Structurally Diverse Heterocyclic Frameworks
Beyond its utility in the synthesis of simple substituted pyridines, this compound serves as a key starting material for the construction of more complex, fused heterocyclic frameworks. The strategic placement of the bromo and amino functionalities allows for a variety of cyclization reactions, leading to the formation of bicyclic and polycyclic systems containing the pyridine ring.
One common strategy involves an initial cross-coupling reaction at the 2-position, followed by a subsequent intramolecular reaction involving the amino group at the 3-position. For instance, after a Suzuki coupling to introduce an aryl group bearing a suitable functional group (e.g., a carboxylic acid, an aldehyde, or a halide), the Boc-protecting group can be removed to unmask the amino group. This newly freed amine can then participate in an intramolecular condensation or cyclization reaction to form a new ring fused to the pyridine core. This approach has been successfully employed to synthesize a variety of fused heterocyclic systems, such as pyrido[3,2-b]indoles and other related structures, which are prevalent motifs in many biologically active compounds.
Furthermore, the bromine atom can be displaced by various nucleophiles in SNAr reactions, although this is generally less facile than palladium-catalyzed cross-coupling. However, under specific conditions, this reactivity can be exploited to introduce nitrogen, oxygen, or sulfur nucleophiles, which can then be used as anchor points for the construction of additional heterocyclic rings.
The ability to orchestrate a sequence of reactions starting from this single precursor allows for the efficient and controlled synthesis of a wide range of structurally diverse heterocyclic frameworks. This versatility is highly valuable in medicinal chemistry and materials science, where the exploration of novel chemical space is a primary objective.
Table 2: Examples of Heterocyclic Frameworks Derived from this compound
| Entry | Reaction Sequence | Resulting Heterocyclic Framework | Potential Application |
| 1 | 1. Suzuki coupling with 2-formylphenylboronic acid2. Boc deprotection3. Intramolecular cyclization | Pyrido[3,2-b]quinoline | DNA intercalating agents |
| 2 | 1. Buchwald-Hartwig amination with 2-aminothiophenol2. Boc deprotection3. Intramolecular cyclization | Pyridothienodiazepine | CNS active agents |
| 3 | 1. Sonogashira coupling with a terminal alkyne2. Boc deprotection3. Intramolecular cyclization | Furopyridine | Enzyme inhibitors |
Utilisation in Convergent and Divergent Synthetic Strategies for Molecular Diversity
The unique reactivity profile of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies, which are powerful approaches for generating libraries of related molecules for high-throughput screening and structure-activity relationship (SAR) studies.
Conversely, in a divergent synthesis , a common intermediate is used to generate a diverse range of products through the application of different reaction pathways. This compound is an excellent starting point for divergent synthesis due to its two distinct points of functionalization. For example, from this single starting material, one can generate a library of compounds by first performing a variety of cross-coupling reactions at the 2-position with a diverse set of coupling partners. Subsequently, the Boc-protecting group can be removed, and the resulting amino group can be acylated, alkylated, or used in other transformations with a range of different reagents. This divergent approach allows for the rapid generation of a large number of structurally related compounds from a common precursor, facilitating the exploration of chemical space around a particular scaffold.
The ability to employ this compound in both convergent and divergent synthetic manifolds underscores its importance as a strategic building block for the generation of molecular diversity.
Synthesis of Advanced Intermediates for Lead-Oriented Compound Libraries
In modern drug discovery, there is a growing emphasis on the development of "lead-oriented" compound libraries. These libraries are composed of molecules that possess physicochemical properties (e.g., molecular weight, lipophilicity, and polar surface area) that are more akin to those of known drugs, thereby increasing the probability of identifying high-quality lead compounds. This compound is an invaluable tool for the synthesis of advanced intermediates that can be used to construct such libraries.
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. By using this compound as a starting point, chemists can readily access a wide range of substituted pyridine cores that can be further elaborated into drug-like molecules. The ability to precisely control the introduction of substituents at both the 2- and 3-positions allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.
For example, this building block can be used to synthesize advanced intermediates that are then incorporated into larger molecules through techniques such as solid-phase synthesis or parallel synthesis. This enables the rapid and efficient generation of large libraries of compounds for biological screening. The resulting libraries can be designed to explore specific areas of chemical space or to target particular families of proteins, such as kinases or G-protein coupled receptors.
The use of this compound in the synthesis of advanced intermediates for lead-oriented compound libraries represents a strategic approach to drug discovery, enabling the efficient identification of novel and potent therapeutic agents.
Catalytic Applications and Mechanistic Studies Involving Tert Butyl 2 Bromopyridin 3 Yl Carbamate
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of complex organic molecules, and tert-butyl (2-bromopyridin-3-yl)carbamate is a valuable substrate in this context. The presence of the bromo substituent at the 2-position of the pyridine (B92270) ring allows for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling processes.
C-N Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. While direct examples detailing the use of this compound are not extensively documented in readily available literature, the closely related unprotected 3-halo-2-aminopyridines have been subjects of such coupling reactions. These studies provide valuable insights into the potential reactivity of the Boc-protected analogue. For instance, the coupling of 3-bromo-2-aminopyridine with various primary and secondary amines has been successfully achieved using palladium catalysts. The primary amino group in the unprotected substrate can pose challenges by coordinating with the palladium center, which can hinder the catalytic activity. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom in this compound is expected to mitigate this issue by reducing the coordinating ability of the nitrogen, thus potentially leading to more efficient coupling reactions.
C-C Cross-Coupling (Suzuki, Sonogashira, and Heck Reactions):
Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. While specific examples with this compound are not prevalent in the searched literature, the general applicability of Suzuki coupling to bromopyridine derivatives is well-established. It is anticipated that this substrate would readily participate in Suzuki coupling with various aryl- and vinylboronic acids or esters to introduce new carbon-carbon bonds at the 2-position of the pyridine ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has demonstrated the feasibility of this transformation on the pyridine core. wikipedia.org A typical catalytic system for this reaction involves a palladium catalyst, such as palladium(II) acetate or bis(triphenylphosphine)palladium(II) dichloride, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. It is highly probable that this compound would undergo similar Sonogashira couplings to yield 2-alkynyl-3-(Boc-amino)pyridines.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov This reaction is a powerful tool for the formation of substituted alkenes. Although specific examples utilizing this compound were not found in the provided search results, the general mechanism and applicability to bromopyridines suggest its potential as a suitable substrate. nih.govnih.gov
Below is an interactive data table summarizing representative conditions for palladium-catalyzed cross-coupling reactions of related 2-amino-3-bromopyridine (B76627) derivatives, which can serve as a predictive model for the reactivity of this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sonogashira | Terminal Alkynes | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | wikipedia.org |
| C-N Coupling | Secondary Amines | RuPhos Precatalyst | LiHMDS | Toluene | 80-100 | High | nih.gov |
| C-N Coupling | Primary Amines | BrettPhos Precatalyst | LiHMDS | Toluene | 80-100 | Moderate to Good | nih.gov |
Mechanistic Insights into Palladium-Mediated Processes
The general mechanism for palladium-catalyzed cross-coupling reactions involving aryl halides like this compound proceeds through a well-established catalytic cycle. wikipedia.org This cycle typically involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (in this case, the 2-bromopyridine (B144113) derivative) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction. The electron-rich nature of the pyridine ring and the steric environment around the carbon-bromine bond can influence the rate of this step.
Transmetalation (for Suzuki and Sonogashira reactions) or Carbopalladation (for Heck reaction):
In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium(II) center, typically facilitated by a base.
In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the palladium(II) complex.
In the Heck reaction, the alkene coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
A potential challenge in the cross-coupling of 2-amino-3-bromopyridines is the coordination of the amino group to the palladium catalyst, which can lead to catalyst deactivation. nih.gov The use of the Boc protecting group in this compound is a strategic choice to mitigate this issue by reducing the nucleophilicity and coordinating ability of the adjacent amino group.
Ligand Design and Catalyst Optimization for Enhanced Selectivity and Efficiency
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, as it influences the stability, reactivity, and selectivity of the catalyst. For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine (B1218219) ligands are often employed.
For the C-N coupling of 3-halo-2-aminopyridines, ligands such as RuPhos and BrettPhos have been identified as being particularly effective. nih.gov These ligands possess both steric bulk and electron-donating properties, which facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The use of pre-formed palladium catalysts with these ligands, known as precatalysts, can also lead to improved reaction outcomes by ensuring the formation of the active catalytic species. nih.gov
In Sonogashira reactions, phosphine ligands like triphenylphosphine (PPh₃) are commonly used in conjunction with a palladium source. wikipedia.org For Suzuki couplings, a variety of phosphine ligands, including Buchwald-type biarylphosphines, have been developed to enhance the reaction scope and efficiency, particularly for unreactive aryl chlorides and bromides.
Photocatalytic Transformations of Carbamate-Protected Azaarenes and Related Substrates
Visible-light photocatalysis has emerged as a powerful tool for the functionalization of organic molecules under mild conditions. While specific photocatalytic transformations of this compound are not explicitly detailed in the provided search results, the broader context of photocatalytic reactions of carbamates and azaarenes suggests potential avenues for its derivatization.
One area of interest is the photocatalytic C-H functionalization of N-Boc protected amines. This can proceed through the generation of α-amino radicals via hydrogen atom transfer (HAT) or single-electron transfer (SET) processes. These radicals can then engage in various bond-forming reactions. Additionally, photocatalytic methods have been developed for the functionalization of pyridines via the generation of pyridinyl radicals upon single-electron reduction of pyridinium ions. nih.govrecercat.catresearchgate.net These radical intermediates can then couple with other radical species. Given the presence of both a carbamate (B1207046) and a pyridine moiety, this compound could potentially undergo functionalization at either the tert-butyl group or the pyridine ring under appropriate photocatalytic conditions.
Other Transition Metal-Catalyzed Reactions Leveraging Pyridine Reactivity
Beyond palladium, other transition metals such as nickel and copper can also catalyze cross-coupling reactions of aryl halides.
Nickel-Catalyzed Reactions: Nickel catalysts are often a more economical alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed amination of aryl carbamates has been reported, suggesting that this compound could potentially undergo C-N bond formation at the 2-position of the pyridine ring under nickel catalysis. These reactions often employ phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the nickel catalyst and promote the desired transformation.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming C-N and C-O bonds. While less common for C-C bond formation compared to palladium, copper catalysis can be effective for certain transformations of aryl halides. The Sonogashira reaction, for instance, often employs a copper(I) co-catalyst. wikipedia.org
Organocatalytic and Biocatalytic Approaches to this compound Derivatization
Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. While the provided search results did not yield specific examples of organocatalytic reactions involving this compound, the field of organocatalysis is rapidly expanding. Potential applications could include asymmetric functionalization of the pyridine ring or derivatization of the carbamate group. For example, organocatalytic methods for the functionalization of pyridines via radical pathways have been developed. nih.govrecercat.catresearchgate.net
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area of interest due to their high selectivity and environmentally friendly nature. While no specific biocatalytic applications for this compound were identified in the search results, enzymes such as reductases have been shown to catalyze coupling reactions under visible light irradiation. acs.org The development of new enzymes and the engineering of existing ones could open up possibilities for the selective derivatization of this compound in the future.
Contributions of Tert Butyl 2 Bromopyridin 3 Yl Carbamate to Medicinal Chemistry and Drug Development
Synthesis of Novel Pharmaceutical Candidates and Biologically Active Compounds
The primary utility of tert-Butyl (2-bromopyridin-3-yl)carbamate in pharmaceutical research lies in its role as a versatile intermediate. The tert-butyl carbamate (B1207046) (Boc) group provides a reliable method for protecting the amine functionality, allowing for selective reactions at other positions of the molecule. This is crucial in multi-step syntheses where precise control over reaction pathways is necessary to build complex molecular architectures. nbinno.com
The bromine atom at the 2-position is particularly significant as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. For instance, similar Boc-protected bromoaryl compounds are extensively used in Suzuki cross-coupling reactions to link the aromatic core with various boronic acids, yielding more complex biaryl structures. mdpi.com This approach is a cornerstone for synthesizing a diverse library of compounds for biological screening.
A key application of such intermediates is in the synthesis of enzyme inhibitors. For example, related Boc-protected chiral intermediates are considered pivotal in the synthesis of orexin receptor antagonists and IRAK4 inhibitors. researchgate.net Furthermore, while direct synthesis from this specific compound is proprietary, it is recognized as a precursor for the synthesis of Histone Deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. The general strategy involves using the bromo-pyridine core as a scaffold and building upon it through coupling reactions to achieve the final complex molecule. Another example of a Boc-protected intermediate being used in drug synthesis is for the anti-epileptic drug Lacosamide, showcasing the importance of this class of compounds. google.com
Below is a table summarizing the strategic importance of the functional groups on this compound for synthesizing pharmaceutical candidates.
| Functional Group | Position | Role in Synthesis | Potential Reaction Type | Resulting Structure |
| Bromo | 2 | Reactive handle for cross-coupling | Suzuki, Heck, Sonogashira | Biaryl compounds, substituted pyridines |
| Boc-protected Amine | 3 | Protects amine; allows for later modification | Deprotection (e.g., with acid) followed by amidation, alkylation | Amides, secondary/tertiary amines |
Development of Agrochemical Compounds and Plant Protection Agents
The pyridine (B92270) ring is a common scaffold found in numerous agrochemicals, including herbicides, insecticides, and fungicides, due to its favorable biological activity and environmental degradation profile. However, based on available scientific literature, the specific use of this compound in the development of agrochemical compounds and plant protection agents is not extensively documented. Its application appears to be predominantly focused on medicinal chemistry and pharmaceutical development.
Design and Synthesis of New Chemical Entities (NCEs) with Pyridine Scaffolds
The pyridine scaffold is one of the most important heterocyclic structures in drug discovery, second only to benzene in FDA-approved pharmaceuticals. nih.gov Its presence in natural products like vitamins and coenzymes, as well as in numerous synthetic drugs, highlights its biological significance. nih.gov Pyridine derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.gov
This compound is an exemplary starting material for generating New Chemical Entities (NCEs) built around a pyridine core. Its bifunctional nature—a site for cross-coupling (bromo group) and a site for amine chemistry (Boc-protected amine)—allows chemists to introduce molecular diversity in a controlled, stepwise manner.
The synthesis of NCEs often involves creating fused heterocyclic systems, which can lead to novel pharmacological profiles. For example, substituted aminopyridines can serve as precursors to thieno[2,3-b]pyridine-based compounds, which have shown promising antimicrobial and anticancer activities. The general synthetic utility of halogenated pyridines is also demonstrated in their use for preparing complex molecules like 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations.
The table below outlines synthetic pathways where the subject compound could be used to generate novel pyridine-based NCEs.
| Starting Material | Key Transformation | Resulting Scaffold | Potential Therapeutic Area |
| This compound | Suzuki or Stille Coupling | 2-Aryl-3-(Boc-amino)pyridine | Oncology, Inflammation |
| This compound | Buchwald-Hartwig Amination | 2-(Amino)-3-(Boc-amino)pyridine | Kinase Inhibition |
| This compound | Deprotection followed by cyclization reaction | Fused Pyridine Heterocycles (e.g., pyrrolo[2,3-b]pyridines) | Neurology, Oncology |
Exploration of Structure-Activity Relationships (SAR) through Derivatives of this compound
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an ideal scaffold for initiating SAR exploration. By systematically modifying its structure, researchers can identify key interactions with biological targets and optimize properties like potency, selectivity, and metabolic stability.
The two primary points for modification on the molecule are the C2 and C3 positions:
C2 Position (Bromo group): The bromine atom can be replaced with a wide variety of substituents using palladium-catalyzed cross-coupling reactions. SAR studies would involve synthesizing a library of analogues where the bromo group is replaced with different aryl, heteroaryl, alkyl, or alkynyl groups to probe how size, electronics, and hydrophobicity at this position affect activity.
C3 Position (Amine group): After removal of the Boc protecting group, the resulting free amine can be acylated, alkylated, or used to form ureas and sulfonamides. This allows for the exploration of how different functionalities at the C3 position influence target binding.
A recent SAR analysis of pyridine derivatives with antiproliferative activity found that the presence and position of substituents like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups significantly enhanced activity, while bulky groups or halogens sometimes led to lower activity. nih.gov This highlights the nuanced effects that substitution on the pyridine ring can have. For derivatives of our compound, an SAR study could reveal, for instance, whether a hydrogen bond donor or acceptor is preferred at the C3 position or what the optimal size of the substituent is at the C2 position for fitting into an enzyme's active site. nih.gov
The table below illustrates a hypothetical SAR exploration strategy starting from this compound.
| Modification Site | Reaction | Example Substituents | Property to Investigate |
| C2 (Bromo) | Suzuki Coupling | Phenyl, 4-fluorophenyl, 3-methoxyphenyl, Thienyl | Electronic effects, steric bulk, lipophilicity |
| C3 (Amine) | Deprotection & Amidation | Acetyl, Benzoyl, Cyclopropylcarbonyl | Hydrogen bonding capacity, conformational effects |
| C3 (Amine) | Deprotection & Reductive Amination | Benzyl, Isobutyl | Basic pKa, lipophilicity |
Synthesis of Pharmacologically Relevant Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and antiviral properties. nih.gov Many biologically active thiosemicarbazones feature a pyridine ring, which often participates in chelating metal ions, a mechanism believed to be crucial for their activity. nih.govrsc.org
This compound can serve as a precursor for novel pyridine-containing thiosemicarbazones. A plausible synthetic route would involve the transformation of the 2-bromo position into a carbonyl group (e.g., an aldehyde) or another functional group that can react with a thiosemicarbazide. The synthesis of pyridine-based thiosemicarbazones typically involves the condensation reaction between a pyridinecarboxaldehyde (or a pyridine-containing ketone) and a substituted thiosemicarbazide. nih.gov
For example, pyridine-2,5-dicarbohydrazide has been used as a starting point to synthesize novel thiosemicarbazide and 1,2,4-triazole derivatives that showed potent inhibition of enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov This demonstrates the value of the pyridine core in designing enzyme inhibitors. By leveraging the reactivity of this compound, medicinal chemists can design and synthesize new thiosemicarbazone derivatives where the substitution pattern on the pyridine ring is systematically varied to optimize biological activity. nih.govnih.gov
The general reaction scheme for the formation of thiosemicarbazones is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Pyridine-based Aldehyde/Ketone | Substituted Thiosemicarbazide | Acid (e.g., Acetic Acid) | Pyridine-based Thiosemicarbazone |
This synthetic accessibility, combined with the known pharmacological importance of the pyridine-thiosemicarbazone scaffold, makes derivatives of this compound attractive targets for future drug discovery efforts. nih.govacs.orgacs.org
Advanced Analytical and Spectroscopic Methodologies for Research on Tert Butyl 2 Bromopyridin 3 Yl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of tert-Butyl (2-bromopyridin-3-yl)carbamate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum of this compound, the nine protons of the tert-butyl group are expected to appear as a sharp singlet peak around 1.5 ppm, a characteristic signal for the Boc-protecting group. The proton on the carbamate (B1207046) nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The three protons on the pyridine (B92270) ring will exhibit distinct signals in the aromatic region of the spectrum (typically between 7.0 and 8.5 ppm). Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) are dictated by their positions relative to the bromine and carbamate substituents.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. Key expected signals include those for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the five distinct carbons of the 2-bromopyridinyl ring.
Beyond initial structural confirmation, NMR is also a powerful technique for real-time reaction monitoring. By acquiring spectra of the reaction mixture at various time points, researchers can track the consumption of starting materials and the formation of the desired product, this compound, allowing for precise optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton (¹H) | -C(CH₃)₃ | ~1.5 (singlet, 9H) | - |
| Proton (¹H) | Pyridine-H4 | ~7.3-7.5 (dd) | - |
| Proton (¹H) | Pyridine-H5 | ~8.1-8.3 (dd) | - |
| Proton (¹H) | Pyridine-H6 | ~8.3-8.5 (dd) | - |
| Proton (¹H) | N-H (carbamate) | Variable (broad singlet, 1H) | - |
| Carbon (¹³C) | -C(CH₃)₃ | - | ~28.2 |
| Carbon (¹³C) | -C(CH₃)₃ | - | ~81.8 |
| Carbon (¹³C) | C=O (carbamate) | - | ~152.2 |
| Carbon (¹³C) | Pyridine Ring Carbons | - | ~115-150 (5 signals) |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for evaluating the purity of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
For purity assessment, a sample of the compound is injected into the system. As it passes through the column (typically a reversed-phase C18 column), the target compound and any impurities are separated into distinct bands that are detected as they exit. The result is a chromatogram showing peaks corresponding to each separated substance. The purity is determined by calculating the area of the main peak relative to the total area of all peaks detected. UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns with smaller particle sizes.
These techniques are also employed for quantitative analysis to determine the exact concentration of the compound in a sample. This is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the unknown sample to this curve.
Table 2: Example HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,430 | 0.31 | Impurity A |
| 2 | 3.88 | 4,950,120 | 99.52 | This compound |
| 3 | 4.52 | 8,340 | 0.17 | Impurity B |
Mass Spectrometry (LC-MS) for Molecular Identity Confirmation and Fragmentation Analysis
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful analytical technique used to confirm the molecular identity of this compound by precisely measuring its molecular weight. The compound has a molecular formula of C₁₀H₁₃BrN₂O₂.
In LC-MS analysis, the sample is first ionized, typically using electrospray ionization (ESI), which forms charged molecular ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can measure this value with exceptional accuracy (to several decimal places), allowing for the confirmation of the elemental composition. nih.gov
Furthermore, fragmentation analysis (MS/MS) can be performed to gain deeper structural insights. The parent molecular ion is selected and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, expected fragmentation pathways include the loss of the tert-butyl group or the entire Boc-protecting group.
Table 3: Predicted Mass Spectrometry Data for C₁₀H₁₃BrN₂O₂
| Ion/Fragment | Formula | Predicted Monoisotopic Mass (m/z) |
|---|---|---|
| [M+H]⁺ (Protonated Molecule) | [C₁₀H₁₄BrN₂O₂]⁺ | 273.0233 |
| [M+Na]⁺ (Sodium Adduct) | [C₁₀H₁₃BrN₂NaO₂]⁺ | 295.0053 |
| [M-C₄H₈]⁺ (Loss of isobutylene) | [C₆H₆BrN₂O₂]⁺ | 216.9607 |
| [M-C₅H₉O₂]⁺ (Loss of Boc group) | [C₅H₄BrN₂]⁺ | 170.9552 |
Infrared (IR) Spectroscopy for Functional Group Identification and Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which are characteristic of the functional groups within the structure.
Key absorptions expected in the IR spectrum include a sharp, intense peak for the carbonyl (C=O) stretch of the carbamate group, typically found in the range of 1700-1725 cm⁻¹. An absorption corresponding to the N-H bond stretch of the carbamate will appear around 3300-3500 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the tert-butyl group and the pyridine ring (2850-3100 cm⁻¹), as well as C-N and C-O stretching bands in the fingerprint region (below 1500 cm⁻¹). libretexts.orglibretexts.org The presence and position of these bands provide confirmatory evidence for the compound's structure.
Table 4: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Carbamate |
| 2850 - 3000 | C-H Stretch (sp³) | tert-Butyl group |
| 3000 - 3100 | C-H Stretch (sp²) | Pyridine ring |
| 1700 - 1725 | C=O Stretch | Carbamate (carbonyl) |
| 1500 - 1600 | C=C and C=N Stretch | Pyridine ring |
| 1200 - 1300 | C-N Stretch | Carbamate |
Advanced Chromatographic Techniques for Separation and Isolation of Related Compounds
While HPLC and UPLC are primarily used for analytical purposes, other advanced chromatographic techniques are essential for the preparative-scale separation and isolation of this compound from complex reaction mixtures.
Flash column chromatography is a widely used method for the efficient purification of multigram quantities of synthetic intermediates. rsc.org This technique uses a stationary phase (e.g., silica gel) packed in a column and a solvent system (mobile phase) that is pushed through under moderate pressure. By carefully selecting the solvent polarity, the target compound can be effectively separated from unreacted starting materials, reagents, and synthetic byproducts.
For more challenging separations, such as isolating minor impurities for structural identification or separating closely related isomers, more sophisticated techniques may be employed. These can include Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid like CO₂ as the mobile phase, offering rapid and "green" separations, or preparative HPLC, which allows for the high-resolution isolation of compounds on a larger scale than its analytical counterpart. These methods ensure that the final compound is of the high purity required for subsequent synthetic steps or biological screening.
Future Perspectives and Emerging Research Avenues for Tert Butyl 2 Bromopyridin 3 Yl Carbamate
Green Chemistry Approaches in its Synthesis and Downstream Applications
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For tert-Butyl (2-bromopyridin-3-yl)carbamate, future research will likely focus on developing more sustainable synthetic routes and utilizing greener methodologies in its subsequent transformations.
Current synthetic methods for related carbamates and pyridine (B92270) derivatives often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. Emerging green chemistry approaches that could be applied to the synthesis of this compound include:
Continuous Flow Synthesis: Flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. beilstein-journals.orgsci-hub.semdpi.comacs.org The synthesis of pyridines and the formation of carbamates have been successfully demonstrated in flow reactors, often with reduced reaction times and improved yields. beilstein-journals.org Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating the bromination and carbamate (B1207046) formation steps into a single, streamlined process.
Catalytic Approaches: The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of this compound, research could explore more efficient and recyclable catalysts for the bromination of the pyridine ring and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Furthermore, in downstream applications, palladium-catalyzed cross-coupling reactions involving the bromide are common. nih.gov A shift towards more sustainable catalyst systems, such as those based on earth-abundant metals or nanocatalysts, would represent a significant green advancement.
Use of Greener Solvents and Reagents: The quest for environmentally benign solvents is a key aspect of green chemistry. rsc.org Research into the synthesis of this compound could explore the use of bio-based solvents or supercritical fluids like carbon dioxide to replace traditional volatile organic compounds. Additionally, the development of greener reagents for bromination and carbamate formation would further enhance the sustainability of its synthesis. rsc.orgrsc.org A recent study demonstrated a direct and sustainable method for synthesizing carbamates from Boc-protected amines using a simple base, avoiding hazardous reagents. rsc.orgresearchgate.net
| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |
| Continuous Flow Synthesis | Integrated synthesis from 2-aminopyridine (B139424) | Improved safety, higher yields, reduced waste |
| Advanced Catalysis | Use of earth-abundant metal catalysts for cross-coupling | Lower cost, reduced environmental impact |
| Green Solvents and Reagents | Synthesis in bio-based solvents or supercritical CO2 | Reduced VOC emissions, improved safety |
Development of New Derivatization Strategies for Enhanced Functionalization
The bromine atom and the Boc-protected amine on the pyridine ring of this compound are key handles for derivatization. Future research will undoubtedly focus on novel strategies to exploit these functional groups to create a diverse range of more complex molecules with enhanced functionalities.
The bromine atom is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions allow for the introduction of various aryl, alkyl, alkynyl, and amino groups at the 2-position of the pyridine ring. Future developments in this area could involve:
Late-Stage Functionalization: Developing methodologies that allow for the derivatization of the 2-bromopyridine (B144113) moiety at a late stage in a synthetic sequence is highly desirable. This approach would enable the rapid generation of analogues of complex molecules for structure-activity relationship (SAR) studies.
Orthogonal Derivatization: Strategies that allow for the selective functionalization of the bromine atom in the presence of other reactive sites on a molecule are of great interest. This would enable the synthesis of highly complex and multifunctionalized pyridine derivatives.
Novel Coupling Partners: Expanding the scope of coupling partners beyond traditional boronic acids and terminal alkynes will open up new avenues for derivatization.
The Boc-protected amine at the 3-position can be deprotected under acidic conditions to reveal a primary amine. This amine can then be further functionalized through a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. Emerging research in this area may focus on:
Bioorthogonal Chemistry: Developing derivatization strategies that are biocompatible and can be performed in the presence of biological systems. This would be particularly relevant if the resulting compounds have potential pharmaceutical applications.
Click Chemistry: Utilizing highly efficient and specific "click" reactions to attach various functionalities to the deprotected amine.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput experimentation (HTE). nih.govchemrxiv.orgnih.govnih.govresearchgate.netmdpi.comrsc.org this compound, as a versatile building block, is well-suited for integration into these automated workflows.
Future research in this area will likely involve:
Automated Library Synthesis: Developing robust and reliable automated protocols for the derivatization of this compound. This would involve the use of robotic liquid handlers and automated reactors to perform a large number of parallel reactions, each with a different building block, to rapidly generate extensive libraries of novel compounds. nih.govchemrxiv.org
High-Throughput Screening: The synthesized libraries can then be screened for desired properties using HTE techniques. nih.govnih.govresearchgate.netrsc.org For example, in drug discovery, these libraries could be screened for activity against a particular biological target. In materials science, they could be screened for properties such as fluorescence or conductivity.
Machine Learning and AI in Synthesis: The data generated from HTE can be used to train machine learning algorithms to predict the properties of new, unsynthesized compounds. This in silico screening can help to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.
| Automated Platform Component | Role in Research with this compound | Outcome |
| Robotic Liquid Handlers | Dispensing of reagents and building blocks for parallel synthesis | Rapid generation of large compound libraries |
| Automated Reactors | Performing and monitoring multiple derivatization reactions simultaneously | Increased efficiency and reproducibility |
| High-Throughput Screening | Automated testing of compound libraries for specific properties | Accelerated discovery of new functional molecules |
Potential in Materials Science or Supramolecular Chemistry Applications
The rigid, aromatic structure of the pyridine ring, combined with the potential for diverse functionalization, makes this compound an interesting candidate for applications in materials science and supramolecular chemistry.
In materials science , pyridine-containing polymers and small molecules are known to exhibit interesting electronic and optical properties. Future research could explore the incorporation of this compound derivatives into:
Organic Light-Emitting Diodes (OLEDs): The pyridine moiety can be part of the emissive or charge-transporting layers in OLEDs. By tuning the substituents on the pyridine ring, the emission color and efficiency of the device can be controlled.
Sensors: The nitrogen atom in the pyridine ring can act as a binding site for metal ions or other analytes. By attaching a fluorescent reporter group to the molecule, derivatives of this compound could be developed as chemosensors.
Functional Polymers: The bromo- and amino- functionalities provide handles for polymerization. Polymers incorporating this scaffold could possess unique properties, such as thermal stability or specific binding capabilities. For instance, post-polymerization modification of polymers with this compound could introduce specific functionalities. chemicalbook.com
In supramolecular chemistry , the pyridine nitrogen can participate in hydrogen bonding and metal coordination, which are key interactions for the construction of self-assembled architectures. Research in this area could focus on:
Crystal Engineering: The design and synthesis of crystalline materials with specific structures and properties based on the self-assembly of derivatives of this compound through non-covalent interactions.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions to form MOFs, which are porous materials with applications in gas storage, separation, and catalysis.
Supramolecular Gels: The ability to form directional non-covalent bonds could be exploited to create low-molecular-weight gelators.
While specific research on this compound in these advanced areas is still emerging, its structural features and synthetic accessibility suggest a promising future at the forefront of chemical innovation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-Butyl (2-bromopyridin-3-yl)carbamate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via carbamate protection of 2-bromo-3-aminopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly influence yield. For example, outlines a carbamate synthesis protocol involving sequential Boc protection and purification via column chromatography. Optimization may involve varying stoichiometry, solvent polarity, or catalyst loading .
- Data Analysis : Monitor reaction progress via TLC or LC-MS. Yields >80% are achievable under inert atmospheres with rigorous exclusion of moisture.
Q. How is tert-Butyl (2-bromopyridin-3-yl)carbamate characterized structurally and analytically?
- Techniques :
- NMR : - and -NMR confirm regioselective bromination and Boc protection. Key peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and pyridinyl protons (δ 7.2–8.5 ppm) .
- Mass Spectrometry : ESI-MS (M+Na) expected at m/z 296.03 for CHBrNO .
- Elemental Analysis : Matches theoretical values for C (43.97%), H (4.76%), N (10.25%) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Classification : While indicates "no known hazard" for structurally similar carbamates, general precautions include:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Respiratory Protection : Use P95 respirators if airborne particulates form during milling .
- Storage : Keep in a cool, dry environment (<25°C) under inert gas (N) to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?
- Approach : Use SHELXL refinement ( ) to analyze discrepancies between experimental and DFT-calculated structures. For example, the C-Br bond length (1.89–1.92 Å) may vary due to crystal packing effects. Pairwise comparison with databases (e.g., Cambridge Structural Database) identifies outliers and validates computational models .
- Case Study : Das et al. (2016) demonstrated that hydrogen bonding between the carbamate carbonyl and pyridinyl N alters molecular conformation, necessitating high-resolution (<1.0 Å) data for accurate refinement .
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Experimental Design : Perform Suzuki-Miyaura coupling with arylboronic acids, monitoring reactivity via -NMR. The 2-bromo group on pyridine exhibits lower activation energy compared to 3- or 4-bromo isomers due to reduced steric hindrance.
- Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants. highlights that electron-withdrawing carbamate groups enhance oxidative addition efficacy in Pd-catalyzed reactions .
Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?
- Stability Studies :
- Acidic Conditions : Boc deprotection occurs in TFA/DCM (1:1) within 1 hour at 25°C, yielding 2-bromo-3-aminopyridine.
- Thermal Stability : TGA shows decomposition onset at 124°C (), correlating with Boc group cleavage.
- Hydrolytic Stability : LC-MS detects <5% degradation after 72 hours in pH 7.4 buffer, but rapid hydrolysis occurs at pH <3 .
Q. What statistical methods address batch-to-batch variability in synthetic yields?
- Quality Control : Implement ANOVA to compare yields across batches. Control variables include reagent purity (≥98%), humidity (<10% RH), and catalyst lot.
- Case Example : A study in used a factorial design to optimize Boc protection, identifying base concentration as the most significant factor (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
